molecular formula C8H6BrClN2 B6359457 5-Bromo-4-chloro-1-methyl-1H-indazole CAS No. 1785427-70-4

5-Bromo-4-chloro-1-methyl-1H-indazole

Cat. No.: B6359457
CAS No.: 1785427-70-4
M. Wt: 245.50 g/mol
InChI Key: UBQPNKNEHQDPEY-UHFFFAOYSA-N
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Description

5-Bromo-4-chloro-1-methyl-1H-indazole: is a heterocyclic compound with the molecular formula C8H6BrClN2. It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by the presence of bromine, chlorine, and a methyl group attached to the indazole core, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-1-methyl-1H-indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chloro-3-nitrobenzoic acid with methylamine, followed by bromination to introduce the bromine atom at the 5-position . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper to facilitate the cyclization and halogenation steps .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-chloro-1-methyl-1H-indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted indazoles, which can be further functionalized for specific applications .

Comparison with Similar Compounds

  • 5-Bromo-4-chloro-1H-indazole
  • 4-Bromo-5-chloro-1H-indazole
  • 5-Bromo-4-fluoro-1-methyl-1H-indazole
  • 5-Bromo-4-chloro-2-methyl-1H-indazole

Comparison: 5-Bromo-4-chloro-1-methyl-1H-indazole is unique due to the specific positioning of the bromine, chlorine, and methyl groups on the indazole ring. This unique structure imparts distinct chemical and biological properties compared to its analogs . For instance, the presence of the methyl group at the 1-position can influence the compound’s lipophilicity and binding affinity to target proteins .

Properties

IUPAC Name

5-bromo-4-chloro-1-methylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClN2/c1-12-7-3-2-6(9)8(10)5(7)4-11-12/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBQPNKNEHQDPEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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